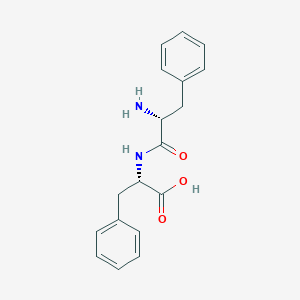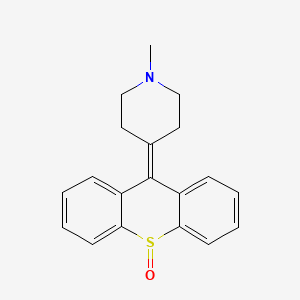
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide is a chemical compound with the molecular formula C19H19NOS It is known for its unique structure, which includes a thioxanthene core and a piperidylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide typically involves the reaction of thioxanthene derivatives with piperidine derivatives under specific conditions. One common method includes the condensation of thioxanthene-10-oxide with 1-methyl-4-piperidone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide has been studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mécanisme D'action
The mechanism of action of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-9-(1-methylpiperidylidene-4)thioxanthene-10-oxide
- 9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene 10-oxide
Uniqueness
Compared to similar compounds, 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide stands out due to its specific substitution pattern and the presence of the piperidylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
314-01-2 |
|---|---|
Formule moléculaire |
C19H19NOS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
9-(1-methylpiperidin-4-ylidene)thioxanthene 10-oxide |
InChI |
InChI=1S/C19H19NOS/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)22(21)18-9-5-3-7-16(18)19/h2-9H,10-13H2,1H3 |
Clé InChI |
RBCUPYDCPIWHNX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=C2C3=CC=CC=C3S(=O)C4=CC=CC=C42)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



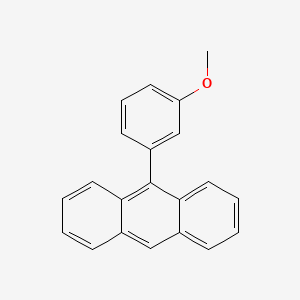
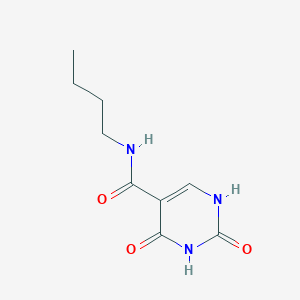

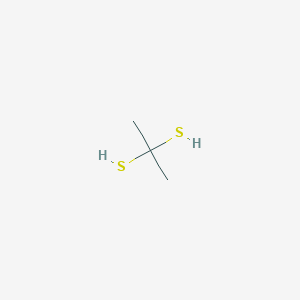
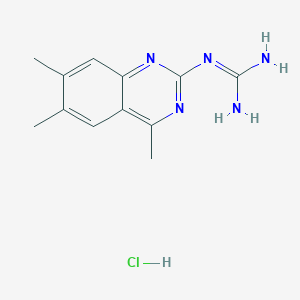
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)

![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
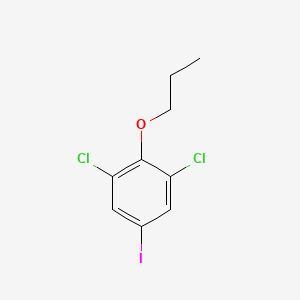
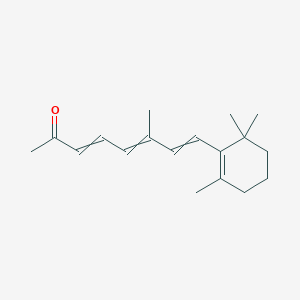
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
